molecular formula C7H8ClN3 B1288599 5-Aminoindazole hydrochloride CAS No. 64309-76-8

5-Aminoindazole hydrochloride

Cat. No. B1288599
CAS RN: 64309-76-8
M. Wt: 169.61 g/mol
InChI Key: DHDNJTBILGPMBJ-UHFFFAOYSA-N
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Description

5-Aminoindazole hydrochloride is a compound that has been studied for its various properties and potential applications in different fields of research. While the provided papers do not directly discuss 5-aminoindazole hydrochloride, they do provide insights into related compounds and their characteristics, which can be informative for understanding the broader class of chemicals that 5-aminoindazole hydrochloride belongs to.

Synthesis Analysis

The synthesis of related compounds often involves environmentally friendly and rapid methods, such as the one-pot ultrasound-promoted synthesis reported for the creation of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives . This method demonstrates the potential for efficient synthesis routes that could be applicable to the synthesis of 5-aminoindazole hydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction . For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined, providing detailed information on bond lengths, bond angles, and torsion angles . Such detailed structural analysis is crucial for understanding the properties and reactivity of 5-aminoindazole hydrochloride.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through studies on their interaction with other molecules and ions. For example, the fluorescence characteristics of 5-aminoindazole were studied in different micellar environments, revealing insights into prototropic reactions and phototautomerism . These studies can shed light on the potential chemical reactions that 5-aminoindazole hydrochloride may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 5-aminoindazole hydrochloride have been extensively studied. The luminescence characteristics of 5-aminoindazole in various micellar environments at different pH levels have been reported, indicating how the medium and specific ions can affect fluorescence quantum yields . Additionally, the hydrolysis of certain 5-aminodibenzo[a,d]cycloheptanes has been investigated, providing insights into the stability and degradation pathways of similar amines .

Scientific Research Applications

Anticancer Activity

5-Aminoindazole derivatives have shown significant potential as anti-cancer agents. Synthesized polyhalo 2-aryl-4-aminoquinazolines and 3-aminoindazoles demonstrated excellent growth inhibitory activities against various human cancer cell lines, including SKOV-3, HeLa, U2-OS, A549, and MCF-7. Notably, certain compounds exhibited potent activity with IC50 values lower than 3.86 μg/mL, highlighting their promise for cancer therapy (Yan et al., 2013).

Antimicrobial Activity

Indazole-derived compounds, utilizing 5-aminoindazole as a core scaffold, have been developed as novel inhibitors with broad-spectrum antimicrobial activity. These inhibitors showed low nanomolar potency and provided a significant increase in efficacy over a short development period, underscoring the utility of 5-aminoindazole in designing antimicrobial agents (Li et al., 2003).

Corrosion Inhibition

Studies on the corrosion inhibition of metals have identified 5-aminoindazole as a highly effective inhibitor. For instance, in the context of copper corrosion in NaCl solutions, 5-aminoindazole exhibited superior performance, significantly protecting copper surfaces through strong adsorption mechanisms (Qiang et al., 2016). This finding indicates the potential for 5-aminoindazole derivatives in materials science, particularly for protecting metals against corrosion.

Drug Development and Material Science

In drug development, the modification of pharmaceutical crystals with 5-aminoindazole derivatives has been explored to tune their mechanical properties. This approach is crucial for improving the manufacturability and physical stability of drug formulations (Sanphui et al., 2015).

Future Directions

While specific future directions for 5-Aminoindazole hydrochloride were not found, indazole derivatives have been gaining attention due to their diverse biological properties. For instance, 6-substituted aminoindazole derivatives have shown potential as anticancer agents . Furthermore, indazole-based therapeutic agents have been in clinical application or clinical trials .

properties

IUPAC Name

1H-indazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h1-4H,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDNJTBILGPMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90214533
Record name 5-Aminoindazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminoindazole hydrochloride

CAS RN

64309-76-8
Record name 5-Aminoindazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064309768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminoindazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminoindazole hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K4Q5N9XYJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TJ Lobl, SE Porteus - Reproduction, 1977 - rep.bioscientifica.com
… 200 mg 5-aminoindazole hydrochloride/kg (4 doses/week for 2 weeks) on … in group) of 5-aminoindazole hydrochloride on the fertility of male rats assessed by mating at various times …
Number of citations: 10 rep.bioscientifica.com
LA Swartz - 1993 - search.proquest.com
… : 0.040 g/lOOmL 4-methoxy-o-phenylenediamine: 0.051 g/lOOmL 2,3-diaminopyridine: 0.040 g/lOOmL 5-aminoindazole: 0.050 g/lOOmL 5-aminoindazole hydrochloride: 0.060 g/lOOmL …
Number of citations: 1 search.proquest.com
RJ Lewis Sr - 1991 - books.google.com
Reproductively Active Chemicals A Reference Guide Richard J. Lewis, Sr. Adverse effects on the human reproductive system due to chemical exposure are a growing concern of …
Number of citations: 23 books.google.com

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